3-propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
Overview
Description
3-propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the thienopyrimidinone class. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Scientific Research Applications
3-propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an antitubercular agent. It has shown significant activity against Mycobacterium tuberculosis and other mycobacterial strains.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Future Directions
Future research could focus on further exploring the biological activities of “3-propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one” and its derivatives, given the diverse biological activities of thieno[3,2-d]pyrimidines . Additionally, the development of more efficient and green synthesis methods for these compounds could be another area of focus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one typically involves the cyclization of appropriate thieno and pyrimidine precursors. One common method includes the reaction of 3-propylthiophene-2-carboxylic acid with thiourea under acidic conditions to form the thienopyrimidinone core. The reaction is usually carried out in a solvent like ethanol or acetic acid at elevated temperatures (around 80-100°C) to facilitate cyclization.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to include continuous flow processes or the use of microwave-assisted synthesis to enhance reaction rates and yields. The use of catalysts and automated systems can also improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thieno or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under various conditions (e.g., reflux in organic solvents).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothienopyrimidinones.
Substitution: Various substituted thienopyrimidinones depending on the reagents used.
Mechanism of Action
The mechanism of action of 3-propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, in its role as an antitubercular agent, it may inhibit enzymes critical for the survival of Mycobacterium tuberculosis, such as cytochrome bd oxidase . This inhibition disrupts the bacterial energy metabolism, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Pyrido[2,3-d]pyrimidin-4(1H)-ones: Another class of heterocycles with comparable biological activities but distinct structural features.
Uniqueness
3-propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its thioxo group and propyl side chain contribute to its unique reactivity and potential therapeutic applications.
Properties
IUPAC Name |
3-propyl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS2/c1-2-4-11-8(12)7-6(3-5-14-7)10-9(11)13/h3,5H,2,4H2,1H3,(H,10,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEZOMXQGGBHHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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